Sitafloxacin hydrate
Übersicht
Beschreibung
Sitafloxacin hydrate is a fluoroquinolone antibiotic . It is indicated for the treatment of various infections such as respiratory infection, urologic infection, gynecologic infection, otorhinological infections, and dental infection . It shows promise in the treatment of Buruli ulcer .
Synthesis Analysis
The synthesis of Sitafloxacin involves the hydrolysis of ester in hydrochloric acid solution, followed by condensation with (S)-N- ((oxoboryl) methylene)-5-azaspiro [2,4]heptan-7-amine . Another synthesis protocol involves the reaction of ethyl 3- (3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate with triethylorthoformate and (1R,2S)- (-)-cis-1,2-fluorine cyclopropane amino-p-toluene sulfonic acid salt by condensation under sodium hydrogen condition .Molecular Structure Analysis
Sitafloxacin hydrate has a molecular weight of 436.84 and a chemical formula of C19H18ClF2N3O3 • 1.5H2O . The structure of Sitafloxacin was characterized by 1H NMR, 13C NMR, IR, MS and elemental analysis .Chemical Reactions Analysis
Sitafloxacin hydrate is a non-stoichiometric hydrate. The hydration state of Sitafloxacin hydrate varies non-stoichiometrically depending on the relative humidity and temperature . The detailed properties of crystalline water of Sitafloxacin hydrate were estimated in terms of hygroscopicity, thermal analysis combined with X-ray powder diffractometry, crystallography and density functional theory (DFT) calculation .Physical And Chemical Properties Analysis
Sitafloxacin hydrate has a molecular weight of 436.84 and a chemical formula of C19H18ClF2N3O3.3/2H2O . It is recommended to store the compound at 4°C, protected from light . In solvent, it can be stored at -80°C for 6 months, or at -20°C for 1 month, protected from light .Wissenschaftliche Forschungsanwendungen
Sitafloxacin hydrate is highly effective against Gram-positive, Gram-negative, and anaerobic clinical isolates, including strains resistant to other fluoroquinolones. It's used in Japan for treating respiratory and urinary tract infections. Its activity against methicillin-resistant staphylococci, Streptococcus pneumoniae, enterococci, and certain quinolone-resistant strains is notable (Anderson, 2008).
Sitafloxacin shows efficacy against various pathogens like Staphylococcus spp., Streptococcus pneumoniae, Enterococcus spp., and others. Clinical trials have demonstrated its non-inferiority to other antibiotics like levofloxacin and tosufloxacin in treating community-acquired pneumonia and complicated urinary tract infections (Keating, 2011).
Research has explored its mechanism of thermal crystal transformation, which is important for its stability and formulation (Suzuki et al., 2010).
Sitafloxacin-based regimens have been evaluated as a rescue therapy for Helicobacter pylori infection, showcasing its potential in treating drug-resistant infections (Furuta et al., 2014).
It has shown effectiveness in treating infections caused by vancomycin-resistant enterococci and methicillin-resistant Staphylococcus aureus, particularly in cases where other treatments failed (Shetty & Wilson, 2000).
Sitafloxacin's in vitro and in vivo activities against Chlamydia spp. indicate its potential use in treating chlamydial infections (Miyashita et al., 2001).
Its application in periodontal therapy, showing positive microbiological and clinical effects, suggests its utility in dental infections (Nakajima et al., 2016).
A systematic review highlights the efficacy of sitafloxacin-based therapy as a third-line treatment for Helicobacter pylori eradication (Nishizawa et al., 2021).
The study of sitafloxacin's interaction with human serum albumin via spectroscopic methods and molecular dynamics simulation provides insights relevant to its pharmacokinetics and drug development (Ding et al., 2018).
Its use in treating refractory Mycobacterium avium complex lung disease demonstrates its potential in addressing challenging bacterial infections (Asakura et al., 2019).
The drug's in vitro activity against a broad range of pathogens, including its comparative effectiveness against other fluoroquinolones, is well documented, suggesting its role in combating antimicrobial resistance (Milatovic et al., 2000).
Its inhibitory effects against type II topoisomerases, crucial in bacterial DNA replication, further elucidate its mechanism of action (Akasaka et al., 1998).
Research on the effects of systemic administration of sitafloxacin on subgingival microflora during acute periodontal lesions offers insights into its dental applications (Tomita et al., 2014).
Safety And Hazards
Sitafloxacin hydrate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If swallowed, wash out mouth with copious amounts of water .
Eigenschaften
IUPAC Name |
7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3.H2O/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);1H2/t10-,12+,13+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCJYRJLOUSQBW-JJZGMWGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sitafloxacin hydrate | |
CAS RN |
163253-37-0 | |
Record name | Sitafloxacin monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163253370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SITAFLOXACIN MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45IP57B62B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.